molecular formula C8H8N4 B2875864 1-(Pyridin-2-yl)-1h-pyrazol-5-amine CAS No. 89977-46-8

1-(Pyridin-2-yl)-1h-pyrazol-5-amine

Cat. No.: B2875864
CAS No.: 89977-46-8
M. Wt: 160.18
InChI Key: KDAANJYILKBKSI-UHFFFAOYSA-N
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Description

1-(Pyridin-2-yl)-1h-pyrazol-5-amine is a heterocyclic compound that features both pyridine and pyrazole rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of both nitrogen-containing rings in its structure imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Pyridin-2-yl)-1h-pyrazol-5-amine can be synthesized through various synthetic routes. One common method involves the reaction of 2-aminopyridine with α-bromoketones under different conditions. For instance, the formation of N-(pyridin-2-yl)amides can be achieved in toluene via C–C bond cleavage promoted by iodine (I₂) and tert-butyl hydroperoxide (TBHP) under mild and metal-free conditions . Another approach involves the use of ethyl acetate and TBHP for one-pot tandem cyclization/bromination reactions .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions: 1-(Pyridin-2-yl)-1h-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like TBHP.

    Reduction: Reduction reactions can be carried out using common reducing agents.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: TBHP in ethyl acetate or toluene.

    Reduction: Common reducing agents like sodium borohydride (NaBH₄).

    Substitution: Reagents such as halides and bases.

Major Products Formed:

    Oxidation: Formation of oxidized derivatives.

    Reduction: Formation of reduced derivatives.

    Substitution: Formation of substituted pyrazole or pyridine derivatives.

Scientific Research Applications

1-(Pyridin-2-yl)-1h-pyrazol-5-amine has diverse applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 1-(Pyridin-2-yl)-1h-pyrazol-5-amine is unique due to the presence of both pyridine and pyrazole rings, which confer distinct chemical reactivity and biological activity. This dual-ring structure allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

IUPAC Name

2-pyridin-2-ylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4/c9-7-4-6-11-12(7)8-3-1-2-5-10-8/h1-6H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDAANJYILKBKSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)N2C(=CC=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A suspension of ethyl 5-amino-1-(2-pyridinyl)-1H-pyrazole-4-carboxylate (27.9 g, 120 mmol) in 4N sodium hydroxide (300 mL) solution was heated under reflux for 1 hour. The mixture was cooled to room temperature, neutralized with conc. hydrochloric acid, and made acidic with acetic acid. The resulting crystals were collected by filtration, washed with ethanol, and air dried. The crystals was subjected to heat at a temperature of 200° C., and then washed with diethylether to give the title compound (6.02 g, 31% yield).
Quantity
27.9 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
31%

Synthesis routes and methods II

Procedure details

A solution of 2-hydrazinopyridine (38.9 g, 453 mmol) was slowly added to a solution of 3-ethoxyacrylonitrile (31.5 g, 324 mmol) in pentanol (155 ml). The reaction mixture was brought to reflux for 5 h. 2-Hydrazinopyridine (10.6 g, 97 mmol) was again added and the reaction was allowed to continue to reflux for 4 h. The progress of the reaction is observed by TLC and, when the reaction is complete, the mixture is concentrated under reduced pressure until the excess hydrazinopyridine has precipitated. The filtrate was purified by column chromatography to give 2-pyridin-2-yl-2H-pyrazol-3-ylamine in the form of a white solid (2.75 g, 5.3%).
Quantity
38.9 g
Type
reactant
Reaction Step One
Quantity
31.5 g
Type
reactant
Reaction Step One
Quantity
155 mL
Type
solvent
Reaction Step One
Quantity
10.6 g
Type
reactant
Reaction Step Two
Name
Yield
5.3%

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